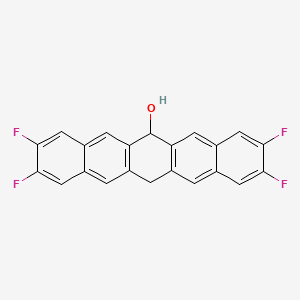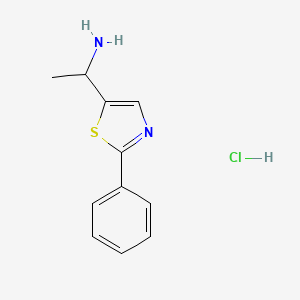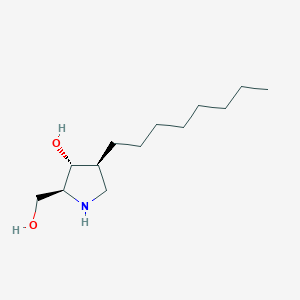![molecular formula C22H30F3N3O4 B12636797 Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12636797.png)
Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by the presence of a tert-butyl group, an oxan-4-ylamino group, and a trifluoroacetyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate typically involves multiple steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification reactions involving benzoic acid derivatives and tert-butyl alcohol.
Introduction of the Oxan-4-ylamino Group: This step may involve the reaction of the benzoate core with oxan-4-ylamine under specific conditions to form the desired amine derivative.
Attachment of the Piperazine Ring: The piperazine ring, substituted with a trifluoroacetyl group, can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or piperazine moieties.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the trifluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound could be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoroacetyl group may play a role in enhancing the compound’s binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(oxan-4-ylamino)-4-[4-(acetyl)piperazin-1-YL]benzoate: Similar structure but with an acetyl group instead of a trifluoroacetyl group.
Tert-butyl 2-(oxan-4-ylamino)-4-[4-(methyl)piperazin-1-YL]benzoate: Similar structure but with a methyl group instead of a trifluoroacetyl group.
Uniqueness
The presence of the trifluoroacetyl group in Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate may confer unique properties, such as increased lipophilicity or enhanced metabolic stability, compared to its analogs.
Properties
Molecular Formula |
C22H30F3N3O4 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate |
InChI |
InChI=1S/C22H30F3N3O4/c1-21(2,3)32-19(29)17-5-4-16(14-18(17)26-15-6-12-31-13-7-15)27-8-10-28(11-9-27)20(30)22(23,24)25/h4-5,14-15,26H,6-13H2,1-3H3 |
InChI Key |
QUIRMPZWGVCIMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C(=O)C(F)(F)F)NC3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[4-[3-(3-chlorophenoxy)azetidin-1-yl]-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12636731.png)
![5-(1-acetylpiperidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B12636737.png)

![Imidodicarbonic acid, 2-[3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-5-[4-[(1-methylethyl)sulfonyl]phenyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12636750.png)
![(3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636754.png)


![(6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12636775.png)
![2-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636778.png)
![{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}(morpholin-4-yl)methanone](/img/structure/B12636781.png)

![Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate](/img/structure/B12636804.png)
